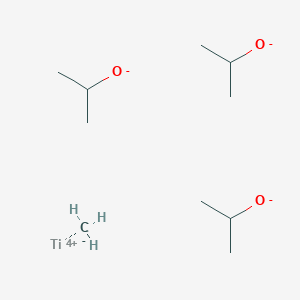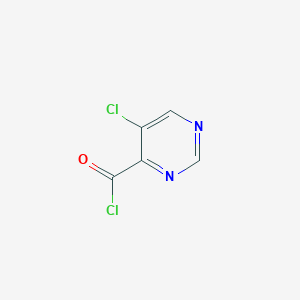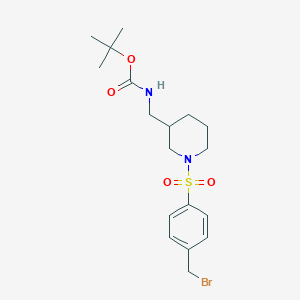
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one is an organic compound with a molecular formula of C8H13ClO2 It is a chlorinated ketone that features a chloroacetyl group attached to a propyloxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one typically involves the reaction of 2-propyloxane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2-propyloxane+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product. The use of phase transfer catalysts can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Chloro-1-(2-propyloxan-4-yl)ethanol.
Oxidation: Formation of 2-Chloro-1-(2-propyloxan-4-yl)ethanoic acid.
科学研究应用
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Similar structure but with a tolyl group instead of a propyloxane ring.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Contains a naphthyl group, offering different reactivity and applications.
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Features a thiophene ring, which imparts different electronic properties.
Uniqueness
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one is unique due to the presence of the propyloxane ring, which can influence its reactivity and the types of reactions it can undergo
属性
CAS 编号 |
77554-97-3 |
|---|---|
分子式 |
C10H17ClO2 |
分子量 |
204.69 g/mol |
IUPAC 名称 |
2-chloro-1-(2-propyloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-2-3-9-6-8(4-5-13-9)10(12)7-11/h8-9H,2-7H2,1H3 |
InChI 键 |
LAUDMZNJCHZAMI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(CCO1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
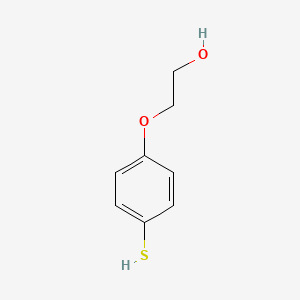
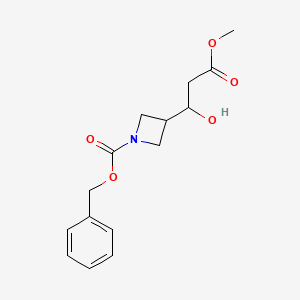

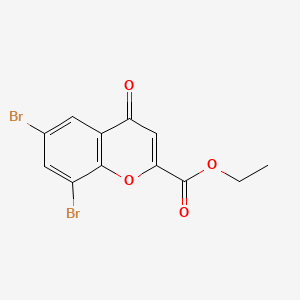
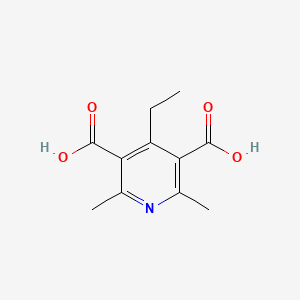
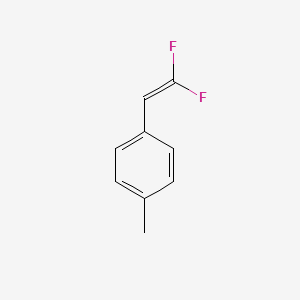
![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
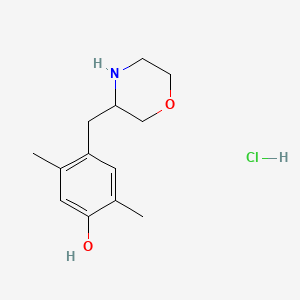
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
